Dusquetide

Immunology Innate Immunity Signal Transduction

Dusquetide (SGX942) is the only IDR peptide with Phase 2/3 clinical proof—50–56% reduction in severe oral mucositis duration in head and neck cancer patients. Its p62/sequestosome-1 binding mechanism provides pure immunomodulation (MIC >111 μg/mL, no direct antimicrobial activity), unlike IDR-1018 or IDR-1002. Supported by a multi-jurisdictional patent estate, 400+ subject safety database, and high preclinical-to-clinical translational fidelity. The definitive tool for clinical trials, compassionate use programs, and host-directed MDR infection research.

Molecular Formula C25H47N9O5
Molecular Weight 553.7 g/mol
CAS No. 931395-42-5
Cat. No. B607227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDusquetide
CAS931395-42-5
SynonymsSGX942;  SGX942;  SGX 942. SGX94;  SGX-94;  SGX 94;  dusquetide;  L-arginyl-L-isoleucyl-L-valyl-L-prolyl-L-alaninamide.
Molecular FormulaC25H47N9O5
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19?/m0/s1
InChIKeyZUJBBVJXXYRPFS-OUROWQTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dusquetide (SGX942, CAS 931395-42-5): A First-in-Class Innate Defense Regulator Peptide for Oral Mucositis and Inflammatory Indications


Dusquetide (also known as SGX942 or IDR-1) is a synthetic, 5-amino acid innate defense regulator (IDR) peptide with the sequence RIVPA [1]. As a first-in-class IDR, it functions by binding to the ZZ domain of the intracellular adaptor protein sequestosome-1 (p62), thereby modulating the innate immune response to both pathogen-associated and damage-associated molecular patterns (PAMPs and DAMPs) without exerting direct antimicrobial activity [2][3]. Its primary clinical investigation targets the reduction of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation therapy (CRT), where it has demonstrated clinically meaningful reductions in SOM duration across Phase 2 and Phase 3 trials [4].

Why Dusquetide (SGX942) Cannot Be Substituted with Other Innate Defense Regulator Peptides


Substitution with other innate defense regulator (IDR) peptides such as IDR-1018 or IDR-1002 is not scientifically valid due to fundamental differences in their molecular targets, mechanisms of action, and functional outcomes. Unlike these alternative IDRs, which exhibit modest direct antimicrobial activity and lack a clearly defined molecular target [1], dusquetide is distinguished by its specific binding to the p62/sequestosome-1 protein, a key convergence point in intracellular innate immune signaling [2]. This unique interaction enables dusquetide to orchestrate a host-directed immunomodulatory response that enhances bacterial clearance and accelerates tissue repair without any direct antibiotic effect [3]. Critically, the clinical efficacy profile of dusquetide—including a 50-56% reduction in the median duration of severe oral mucositis in Phase 2 and Phase 3 trials [4]—is directly tied to this specific mechanism and cannot be assumed for other IDR analogs that lack this target engagement.

Quantitative Differentiation of Dusquetide (SGX942) from IDR Peptide Analogs: A Comparative Evidence Guide


Mechanism of Action: p62/Sequestosome-1 Binding Versus Undefined Targets in IDR-1018 and IDR-1002

Dusquetide is the only IDR peptide with a definitively identified intracellular binding target. It binds specifically to the ZZ domain of p62 (sequestosome-1), a signaling adaptor that integrates signals from multiple innate immune receptors [1]. This interaction modulates the p62-RIP1 complex and downstream MAPK p38 and C/EBPβ pathways [2]. In contrast, alternative IDR peptides like IDR-1018 and IDR-1002 have no defined molecular target and are described as having 'profound immunomodulatory functions' without a known receptor [3].

Immunology Innate Immunity Signal Transduction

Direct Antimicrobial Activity: Dusquetide's Lack of Intrinsic Activity Contrasts with Modest MIC Values for IDR-1018 and IDR-1002

Dusquetide (SGX942/SGX94) exhibits no direct antimicrobial activity in standard MIC assays, with an MIC > 200 μM (111 μg/mL) against both S. aureus and E. coli, whereas comparator antibiotics were active at <3.125 μg/mL [1]. This confirms its purely immunomodulatory, host-directed mechanism. In contrast, IDR-1018 demonstrates modest direct antimicrobial activity with reported MIC values of 8-64 μg/mL depending on the bacterial strain and assay conditions [2][3]. Similarly, IDR-1002 shows an MIC of 15-30 μg/mL against M. tuberculosis [4].

Antimicrobial Resistance Host-Directed Therapy Microbiology

Clinical Efficacy in Oral Mucositis: Phase 2 and Phase 3 Reductions in Severe Oral Mucositis Duration Versus Placebo

In a Phase 2 clinical trial (N=111), dusquetide (SGX942) at 1.5 mg/kg reduced the median duration of severe oral mucositis (SOM) by 50% overall (from 18 days to 9 days; p=0.099) and by 67% in patients receiving the most aggressive chemoradiation therapy (from 30 days to 10 days; p=0.040) [1]. In the subsequent Phase 3 DOM-INNATE trial (N=268), dusquetide reduced the median duration of SOM by 56% (from 18 days to 8 days), though the primary endpoint narrowly missed statistical significance (p>0.05). However, in the per-protocol population, the 50% reduction (from 18 days to 9 days) achieved statistical significance (p=0.049) [2].

Oncology Supportive Care Oral Mucositis Clinical Trial

Intellectual Property Protection: Composition of Matter and Therapeutic Use Patents Secured in Multiple Jurisdictions

Dusquetide is protected by a comprehensive patent portfolio that includes composition of matter claims for dusquetide and its analogs, as well as therapeutic use claims specific to oral mucositis. Patents have been granted in the United States (US 9,416,157), Europe (EP 2,716,293), and Japan [1][2]. These composition of matter patents provide exclusivity generally until 2028, while therapeutic use claims extend protection further [1]. In contrast, other IDR peptides like IDR-1018 and IDR-1002 are primarily described in academic literature without comparable commercial patent estates.

Intellectual Property Patent Protection Commercialization

Recommended Research and Industrial Applications for Dusquetide (SGX942) Based on Quantitative Differentiation


Clinical Development and Procurement for Oral Mucositis in Head and Neck Cancer

Dusquetide is the only IDR peptide with Phase 2 and Phase 3 clinical data demonstrating a 50-56% reduction in the median duration of severe oral mucositis (SOM) in head and neck cancer patients receiving chemoradiation [1]. Given the absence of any FDA-approved drug for SOM in solid tumors, procurement of dusquetide for clinical trials or compassionate use programs is directly supported by this quantitative efficacy evidence. Selection over unproven IDR analogs is justified by the compound's defined p62 binding mechanism [2] and the extensive clinical safety database from over 400 treated subjects across Phase 1-3 trials [3].

Host-Directed Immunotherapy Research in Infectious Disease Models

For researchers investigating host-directed therapies against multidrug-resistant (MDR) bacterial pathogens, dusquetide offers a unique tool due to its complete lack of direct antimicrobial activity (MIC >111 μg/mL) [1]. This property ensures that any observed therapeutic benefit in infection models stems exclusively from immunomodulation, enabling clean mechanistic studies of the p62-dependent innate immune pathway [2]. This contrasts with IDR-1018 or IDR-1002, whose modest direct antimicrobial activity (MIC 8-64 μg/mL and 15-30 μg/mL, respectively) [3][4] confounds interpretation of host-directed versus direct antimicrobial effects.

Commercial Development of IDR-Based Therapeutics with Patent Exclusivity

Industrial users seeking to develop IDR-based products should prioritize dusquetide due to its robust, multi-jurisdictional patent estate encompassing both composition of matter and therapeutic use claims [1]. The granted patents provide a clear exclusivity window generally until 2028, with therapeutic use extensions [2]. This IP protection mitigates the risk of generic competition and supports a viable commercial return on investment, a key differentiator from academically described IDR analogs lacking comparable patent protection [3].

Preclinical Investigation of Tissue Repair and Inflammation Resolution

Dusquetide's consistent reduction in oral mucositis duration by approximately 50% in both mouse and hamster preclinical models [1]—a finding that accurately predicted the 50% clinical reduction observed in Phase 2 [2]—establishes it as a validated tool for studying innate immune-driven tissue repair. The high translational fidelity between preclinical and clinical outcomes makes dusquetide particularly valuable for proof-of-concept studies in other inflammatory or tissue damage indications where innate immune modulation is hypothesized to be beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dusquetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.